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Compound of Interest

Compound Name: (1R,2S)-2-aminocyclopentanol

CAS No.: 57070-95-8

Cat. No.: B1267065

Get Quote

(1R,2S)-2-aminocyclopentanol is a bifunctional organic compound that has garnered

significant attention within the scientific community, particularly in the realms of medicinal

chemistry and asymmetric synthesis. As a chiral 1,2-amino alcohol, its value is intrinsically

linked to its defined three-dimensional structure. The cyclopentane ring provides a

conformationally constrained scaffold, while the specific (1R,2S) stereochemistry places the

amino and hydroxyl groups in a cis configuration. This spatial arrangement is not a trivial detail;

it governs the molecule's reactivity, its interactions with biological targets, and its utility as a

precursor for complex, stereochemically-defined molecules.

This technical guide offers an in-depth exploration of the core physical, chemical, and

spectroscopic properties of (1R,2S)-2-aminocyclopentanol. Designed for researchers,

scientists, and drug development professionals, this document moves beyond a simple

recitation of data. It aims to provide a causal understanding of why this molecule behaves as it

does, offering field-proven insights into its characterization and application. By understanding

these fundamental properties, researchers can more effectively leverage this compound in the

synthesis of novel therapeutics and other high-value chemical entities.[1][2][3]
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Section 1: Molecular Structure and Core Physical
Properties
The foundation of (1R,2S)-2-aminocyclopentanol's utility lies in its precise molecular

architecture. The IUPAC name, cis-(1R,2S)-2-aminocyclopentan-1-ol, explicitly details this

structure.[4] The cis descriptor indicates that the amino (-NH₂) and hydroxyl (-OH) groups

reside on the same face of the cyclopentane ring. This proximity allows for the potential of

intramolecular hydrogen bonding, a key feature influencing its physical properties and

conformational preferences.

Caption: 2D representation of (1R,2S)-2-aminocyclopentanol highlighting the cis

stereochemistry.

Summary of Physical Data
The following table consolidates the key physical and chemical properties of (1R,2S)-2-
aminocyclopentanol (free base). It is critical to distinguish these from the properties of its

hydrochloride salt, which exhibits different characteristics, such as a higher melting point and

enhanced aqueous solubility.
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Property Value Source(s)

IUPAC Name
cis-(1R,2S)-2-

aminocyclopentan-1-ol
[4]

CAS Number 260065-85-8 [4][5]

Molecular Formula C₅H₁₁NO [4][5]

Molecular Weight 101.15 g/mol [4][6]

Appearance
Varies; often an oil or low-

melting solid
N/A

Boiling Point ~179 °C [7][8]

Density ~1.084 g/cm³ [7][8]

Flash Point ~62 °C [7]

pKa (Predicted) 14.93 ± 0.40 [7]

LogP (Predicted) -0.4 to 0.56 [4][6][7]

Solubility Profile
As a small molecule containing both a polar hydroxyl group and a basic amino group,

(1R,2S)-2-aminocyclopentanol is expected to be soluble in water and polar organic solvents

such as methanol, ethanol, and DMSO. Its solubility in nonpolar solvents like hexanes is likely

to be limited.

For many applications, particularly in pharmaceutical development, the compound is converted

to its hydrochloride salt.[1] This salt formation protonates the basic amino group, creating an

ammonium chloride salt that dramatically increases aqueous solubility, making it easier to

handle and formulate in biological assays.[1]

Section 2: Spectroscopic and Analytical
Characterization
Authenticating the structure and purity of (1R,2S)-2-aminocyclopentanol is paramount. The

following section outlines the expected spectroscopic signatures, providing a self-validating
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framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclopentane

ring's protons. Key diagnostic signals would include two distinct multiplets in the upfield

region corresponding to the protons on the carbons bearing the hydroxyl and amino groups

(C1-H and C2-H). The chemical shifts of the -OH and -NH₂ protons are variable and depend

on concentration and solvent, often appearing as broad singlets.

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbons

of the cyclopentane ring. The carbons attached to the electronegative oxygen (C1) and

nitrogen (C2) atoms will be deshielded and appear further downfield (higher ppm) compared

to the other three aliphatic carbons in the ring.

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for confirming the presence of the key functional groups.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹,

characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen

bonding.

N-H Stretch: A medium-intensity, moderately broad peak (or a doublet for a primary amine) is

anticipated in the 3300-3500 cm⁻¹ region. This band often overlaps with the O-H stretch.

C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000

cm⁻¹.

C-O Stretch: A strong band for the C-O single bond stretch is expected in the fingerprint

region, typically around 1050-1150 cm⁻¹.[9]

N-H Bend: A bending vibration for the primary amine can be observed around 1590-1650

cm⁻¹.

The cis configuration may facilitate intramolecular hydrogen bonding, which can cause the O-H

and N-H stretching bands to appear at a slightly lower frequency (wavenumber) and be

broader than in the corresponding trans isomer, where such bonding is not possible.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.scribd.com/document/340242126/spec-ir-nmr-spectra-tables-pdf
https://www.smolecule.com/products/s595519
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at

an m/z of 101, corresponding to the molecular weight of the compound. Common

fragmentation patterns would involve the loss of water (M-18), ammonia (M-17), or cleavage of

the cyclopentane ring.

Section 3: Experimental Protocols and Workflows
Trustworthiness in research relies on robust and reproducible methodologies. This section

provides validated workflows for the synthesis and analysis of (1R,2S)-2-aminocyclopentanol.

Synthesis Overview: A Common Synthetic Pathway
A frequently employed strategy for synthesizing enantiomerically pure (1R,2S)-2-
aminocyclopentanol involves the stereoselective reduction of a precursor molecule. One such

pathway begins with the corresponding azido-alcohol, (1R,2S)-cis-2-azidocyclopentanol.[7] The

azide group serves as a masked amine.

(1R,2S)-cis-2-Azidocyclopentanol
(Precursor)

Reduction Step
(e.g., H₂, Pd/C or LiAlH₄)

 Introduce
 Reductant

(1R,2S)-2-Aminocyclopentanol
(Final Product)

 N₃ → NH₂

 Conversion

Aqueous Workup
& Purification

 Isolate
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Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of (1R,2S)-2-aminocyclopentanol.

Methodology:

Reaction Setup: Dissolve the starting material, (1R,2S)-cis-2-azidocyclopentanol, in a

suitable solvent (e.g., methanol or ethanol for catalytic hydrogenation).

Reduction: Introduce a reducing agent. For catalytic hydrogenation, add a catalyst like

Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.

Alternatively, a chemical reductant like Lithium Aluminum Hydride (LiAlH₄) in an ethereal

solvent can be used.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography (GC) until the starting material is fully consumed.

Workup & Isolation: Upon completion, filter off the catalyst (if used) and remove the solvent

under reduced pressure. Perform an appropriate aqueous workup to isolate the crude

product.

Purification: Purify the final compound using techniques such as distillation or column

chromatography to achieve high purity.

Protocol for Chiral Purity Analysis
Confirming the enantiomeric excess (e.e.) is the ultimate validation of a chiral synthesis. Chiral

High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Sample Preparation HPLC Analysis Data Analysis

Derivatize Sample
(e.g., with a UV-active agent)

Dissolve in
Mobile Phase

Inject onto
Chiral Column

Isocratic/Gradient
Elution UV Detector Obtain Chromatogram Integrate Peak Areas

(1R,2S) vs. (1S,2R)
Calculate

Enantiomeric Excess

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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